![molecular formula C12H16N2O2 B3308556 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile CAS No. 938368-56-0](/img/structure/B3308556.png)
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile
Overview
Description
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile is a chemical compound with the molecular formula C12H16N2O2. It is known for its applications in various fields of scientific research, including medicinal chemistry and organic synthesis . This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and a methoxybenzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating strong potential for therapeutic applications in oncology .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness against both Gram-positive and Gram-negative bacteria.
2. Enzyme Inhibition
- The compound is investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy against targeted enzymes .
3. Neurological Applications
- Given its dimethylamino group, the compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. This aspect opens avenues for research into neuropharmacology and the treatment of mood disorders .
Case Studies
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer, diabetes, and neurodegenerative diseases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-[2-(Dimethylamino)ethoxy]benzylamine: Contains an amine group instead of a nitrile group.
4-[2-(Dimethylamino)ethoxy]benzohydrazide: Contains a hydrazide group, studied for its potential as a kinase inhibitor.
Uniqueness
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as MARK4, highlights its potential in medicinal chemistry and drug development .
Biological Activity
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile, also known by its CAS number 1181458-59-2, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₂, and its structure features a methoxy group and a dimethylaminoethoxy substituent on a benzonitrile core. This unique configuration contributes to its biological activity through various interaction mechanisms with biological targets.
The compound's mechanism of action involves several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, leading to altered cellular responses and potential therapeutic effects.
- Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it modulates the activity of key signaling molecules, which can lead to various physiological effects .
- Receptor Interaction : The dimethylamino group allows for interactions with receptors, potentially altering their activity and leading to downstream effects in cellular processes .
Antiamoebic Activity
Recent studies have highlighted the potential of this compound as an antiamoebic agent. In vitro evaluations have demonstrated significant efficacy against Entamoeba histolytica, the causative agent of amoebic dysentery. The compound exhibited promising cytotoxicity profiles against various cancer cell lines, including lung cancer cells (A549), suggesting its dual action as both an antiamoebic and anticancer agent .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using the MTT assay across different cancer cell lines. The results indicated that it maintained better cell viability compared to traditional chemotherapeutics, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
- In Vivo Studies : In animal models, the compound was administered at varying doses to evaluate its pharmacokinetics and therapeutic efficacy. Results indicated that at optimal dosages, it significantly reduced parasite loads in models of visceral leishmaniasis, showcasing its potential as a treatment option for parasitic infections .
- Toxicological Assessments : Toxicological studies have shown that while the compound exhibits biological activity, it also poses risks such as acute toxicity when administered at high doses. Comprehensive evaluations are necessary to ensure safety in clinical settings .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCEBNAIPYRHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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